molecular formula C22H31N5O5S2 B12702391 2-((4-(Ethyl(2-(trimethylammonio)ethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium sulphate CAS No. 97861-98-8

2-((4-(Ethyl(2-(trimethylammonio)ethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium sulphate

Cat. No.: B12702391
CAS No.: 97861-98-8
M. Wt: 509.6 g/mol
InChI Key: CFQDMGTZDYNPHX-UHFFFAOYSA-L
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Description

2-((4-(Ethyl(2-(trimethylammonio)ethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium sulphate is a complex organic compound with a unique structure that includes an azo group, a benzothiazolium ring, and a quaternary ammonium group. This compound is known for its vibrant color properties and is often used in dye chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Ethyl(2-(trimethylammonio)ethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium sulphate typically involves multiple steps:

    Formation of the Azo Group: The azo group is formed by the diazotization of an aromatic amine followed by coupling with another aromatic compound.

    Cyclization: The benzothiazolium ring is formed through cyclization reactions involving sulfur and nitrogen-containing precursors.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. Common reagents include diazonium salts, alkyl halides, and sulfur-containing compounds.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso derivatives.

    Reduction: Reduction of the azo group can yield amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Aromatic amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-((4-(Ethyl(2-(trimethylammonio)ethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium sulphate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize compounds.

    Biology: Employed in staining techniques to highlight specific structures in biological tissues.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, while the azo group can participate in redox reactions. These interactions can lead to changes in membrane permeability and protein function.

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye with similar staining properties.

    Crystal Violet: A quaternary ammonium compound used in biological staining.

    Methylene Blue: A thiazine dye with applications in biology and medicine.

Uniqueness

2-((4-(Ethyl(2-(trimethylammonio)ethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium sulphate is unique due to its combination of an azo group, a benzothiazolium ring, and a quaternary ammonium group, which confer distinct chemical and biological properties.

Properties

CAS No.

97861-98-8

Molecular Formula

C22H31N5O5S2

Molecular Weight

509.6 g/mol

IUPAC Name

2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethyl-trimethylazanium;sulfate

InChI

InChI=1S/C22H31N5OS.H2O4S/c1-7-26(14-15-27(3,4)5)18-10-8-17(9-11-18)23-24-22-25(2)20-13-12-19(28-6)16-21(20)29-22;1-5(2,3)4/h8-13,16H,7,14-15H2,1-6H3;(H2,1,2,3,4)/q+2;/p-2

InChI Key

CFQDMGTZDYNPHX-UHFFFAOYSA-L

Canonical SMILES

CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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